(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE
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Overview
Description
(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE is an organic compound characterized by the presence of a chlorophenyl group and a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE typically involves the condensation of 4-chloroacetophenone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINOUREA
- (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINOBENZOATE
- (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINOPHENOL
Uniqueness
(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the trimethoxybenzoate moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)ethylideneamino] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(12-5-7-14(19)8-6-12)20-25-18(21)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,1-4H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGBBDELITAHV-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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